tert-Butyl (4-bromo-3-fluorophenyl)carbamate

Catalog No.
S908488
CAS No.
868735-43-7
M.F
C11H13BrFNO2
M. Wt
290.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (4-bromo-3-fluorophenyl)carbamate

CAS Number

868735-43-7

Product Name

tert-Butyl (4-bromo-3-fluorophenyl)carbamate

IUPAC Name

tert-butyl N-(4-bromo-3-fluorophenyl)carbamate

Molecular Formula

C11H13BrFNO2

Molecular Weight

290.13 g/mol

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)

InChI Key

FQLYUJLJZFATNI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)F

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)F

Organic Chemistry

Organic Chemistry - Deprotection of N-Boc Group

Organic Chemistry - N-Boc Group Protection

tert-Butyl (4-bromo-3-fluorophenyl)carbamate is an organic compound characterized by the molecular formula C11H13BrFNO2C_{11}H_{13}BrFNO_2. As a derivative of carbamic acid, it features a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring. This compound is notable for its unique chemical properties and is frequently utilized in organic synthesis and research applications .

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can undergo oxidation to yield oxides or reduction to eliminate the bromine atom.
  • Hydrolysis: The carbamate group can hydrolyze under acidic or basic conditions, producing the corresponding amine and carbon dioxide .

The biological activity of tert-butyl (4-bromo-3-fluorophenyl)carbamate is primarily linked to its role in enzyme inhibition and protein interactions. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activities. The presence of bromine and fluorine atoms may also enhance the compound's binding affinity through halogen bonding .

The synthesis of tert-butyl (4-bromo-3-fluorophenyl)carbamate typically involves a multi-step process. A common method includes the reaction of 4-bromo-3-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction generally occurs at room temperature, yielding the desired carbamate product. In industrial settings, continuous flow reactors and automated systems may be employed to improve efficiency and yield .

tert-Butyl (4-bromo-3-fluorophenyl)carbamate has several applications across various fields:

  • Organic Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: The compound is useful for studying enzyme inhibition and protein interactions.
  • Industrial Use: It finds applications in producing agrochemicals and other specialty chemicals .

Studies on the interactions of tert-butyl (4-bromo-3-fluorophenyl)carbamate with biological targets reveal its potential as an inhibitor of specific enzymes. Its mechanism of action often involves forming covalent bonds with nucleophilic residues in target proteins, leading to altered enzymatic activity. This property makes it a valuable tool for investigating enzyme kinetics and mechanisms in biochemical research .

Several compounds share structural similarities with tert-butyl (4-bromo-3-fluorophenyl)carbamate. Here are some notable examples:

Compound NameSimilarity Index
tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate0.92
tert-Butyl (3-bromo-5-fluorophenyl)carbamate0.92
tert-Butyl (2-bromo-5-fluorophenyl)carbamate0.89

These compounds exhibit variations in halogen substitution patterns that may influence their biological activity and chemical reactivity. The unique combination of bromine and fluorine in tert-butyl (4-bromo-3-fluorophenyl)carbamate distinguishes it from its analogs, potentially providing unique properties that are advantageous for specific applications in research and industry .

XLogP3

3.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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